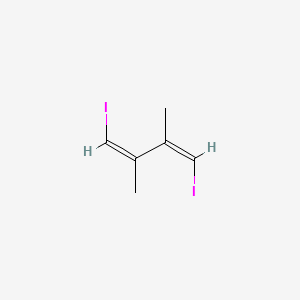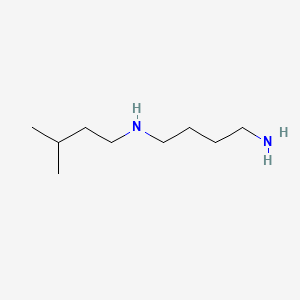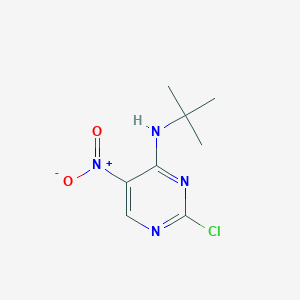
(1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene is an organic compound with the molecular formula C6H8I2 It is a derivative of butadiene, where two iodine atoms are attached to the 1 and 4 positions, and two methyl groups are attached to the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene can be achieved through several methods. One common approach involves the homocoupling of (Z)-1-chlorovinyl derivatives using zerovalent nickel complexes. This method retains the configuration of the starting material and produces the desired (1Z,3Z) isomer .
Industrial Production Methods
The use of nickel-catalyzed four-component reactions has been explored to access polysubstituted 1,3-dienes, which may include this compound .
Chemical Reactions Analysis
Types of Reactions
(1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents, transition metal catalysts (such as nickel, palladium, and rhodium), and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted butadiene derivatives, while oxidation reactions may produce corresponding ketones or aldehydes.
Scientific Research Applications
(1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of materials with specific properties, such as polymers and advanced materials
Mechanism of Action
The mechanism of action of (1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene involves its interaction with molecular targets through its conjugated diene structure. The compound can participate in various chemical reactions, such as proton shifts and isomerization, which are facilitated by its unique electronic configuration . These reactions can lead to the formation of new chemical bonds and the modification of existing structures.
Comparison with Similar Compounds
Similar Compounds
- (1Z,3Z)-1,4-Diiodo-2,3-dimethyl-1,3-butadiene
- (1Z,3Z)-1,4-bis(trimethylsilyl)-1,4-diiodo-2,3-dimethyl-1,3-butadiene
- (1Z,3Z)-2,3-dibutyl-1,4-diiodo-1,3-butadiene
- (1Z)-1,2,3-trichlorobuta-1,3-diene
Uniqueness
(1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene is unique due to its specific substitution pattern and the presence of iodine atoms, which impart distinct reactivity and properties compared to other similar compounds.
Properties
Molecular Formula |
C6H8I2 |
|---|---|
Molecular Weight |
333.94 g/mol |
IUPAC Name |
(1Z,3Z)-1,4-diiodo-2,3-dimethylbuta-1,3-diene |
InChI |
InChI=1S/C6H8I2/c1-5(3-7)6(2)4-8/h3-4H,1-2H3/b5-3-,6-4- |
InChI Key |
BVNNYDAXKZOWPG-GLIMQPGKSA-N |
Isomeric SMILES |
C/C(=C/I)/C(=C\I)/C |
Canonical SMILES |
CC(=CI)C(=CI)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13782422.png)





